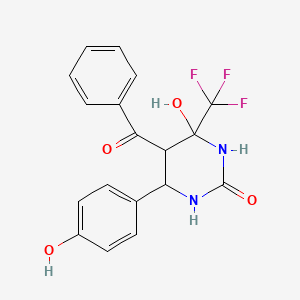

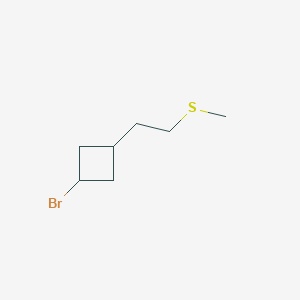

![molecular formula C11H13NOS B2380610 1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine CAS No. 880813-89-8](/img/structure/B2380610.png)

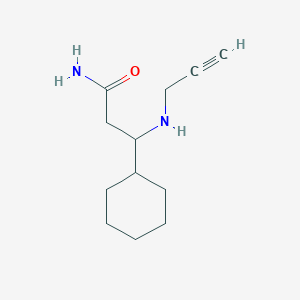

1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine, also known as FMT, is a chemical compound that has been widely studied for its potential applications in scientific research. FMT is a member of the phenethylamine class of compounds, which are known for their psychoactive effects. However, FMT has been found to have unique properties that make it a valuable tool for researchers in a variety of fields.

科学的研究の応用

1. Antimicrobial and Anticancer Studies

1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes have been synthesized and characterized. These complexes exhibit antimicrobial and anticancer activities, particularly effective against microbial target proteins and cancer cell lines like HeLa and MCF7 (Preethi et al., 2021).

2. Corrosion Inhibition

Amino acid compounds such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine have been studied for their role as corrosion inhibitors for N80 steel in HCl solution. Their efficacy is highlighted through potentiodynamic polarization and electrochemical impedance spectroscopy (Yadav et al., 2015).

3. Fluorescence Enhancement Chemosensor

Compounds substituted with 1-(furan-2-yl)-N-((pyridin-2-yl)methyl)methanamine at BODIPY have been synthesized for use as fluorescent indicators for copper. These compounds show a significant shift in absorption and fluorescence spectra in the presence of Cu2+ ions, with potential applications in detecting Cu2+ levels within living cells (Yang et al., 2016).

4. Anticancer Activity of Palladium and Platinum Complexes

New palladium and platinum complexes have been synthesized using R-(furan-2-yl)methanamine. These complexes have demonstrated significant anticancer activity against various human cancerous cell lines, indicating their potential in cancer treatment (Mbugua et al., 2020).

5. Synthesis of Enantioselective Compounds

The synthesis of 2-(2-arylcyclopropyl)glycines, using (E)-1-(furan-2-yl)-3-arylprop-2-en-1-ones, has been reported. These enantioselective compounds have potential applications in the field of pharmaceuticals and agrochemicals due to their conformational restriction (Demir et al., 2004).

6. Maillard Reaction Products

Studies on the Maillard reaction involving furan-2-carboxaldehyde have revealed the formation of specific colored compounds. These findings have implications in food chemistry and the understanding of reaction pathways in the presence of primary and secondary amino acids (Hofmann, 1998).

7. Catalysis and Organic Synthesis

Furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3. This process is significant in organic synthesis for producing benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012).

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Mode of Action

Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

Furan-containing compounds are known to interact with various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been found to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

A high yield towards a furan-derived amine could be achieved starting directly from furfural in the presence of methyl isobutyl ketone, nh3, h2, and ru/c catalyst .

特性

IUPAC Name |

1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10/h2-6,12H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDYUXJVCFCIGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

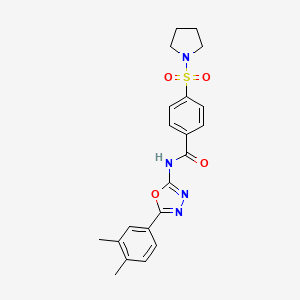

![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)

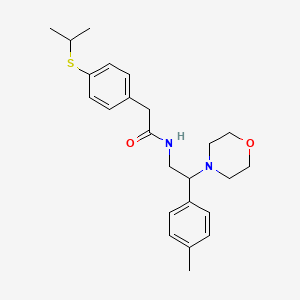

![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)

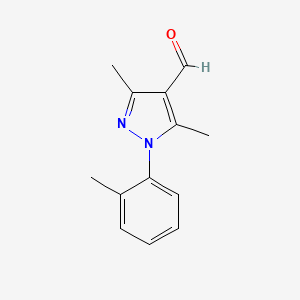

![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)